![molecular formula C10H17NO B2938596 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol CAS No. 2490375-47-6](/img/structure/B2938596.png)
1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a derivative of quinolizidine, a heterocyclic compound that is widely used in the synthesis of various drugs and natural products.
Wissenschaftliche Forschungsanwendungen
Chemo- and Regioselectivities in Synthesis
Research has demonstrated the use of multicomponent condensations involving cyclic compounds similar to the mentioned molecule for the synthesis of various tricyclic products. These methods allow for the tuning of chemo- and regioselectivities, producing compounds with potential applications in material science and drug development (Chebanov et al., 2008).
Enantioselective Synthesis
Studies have shown the synthesis of chiral ligands from related structures, which are used as catalysts in enantioselective reactions. These reactions are crucial for producing compounds with specific chirality, a key factor in pharmaceuticals and agrochemicals (Zhu et al., 2005).
Anticancer and Antimicrobial Agents
Novel compounds with quinolizinone structures have been synthesized and evaluated for their potential anticancer and antimicrobial activities. These compounds exhibit promising activities against various cancer cell lines and microbial species, indicating their potential as leads for the development of new therapeutic agents (Issa et al., 2015).
Stereocontrolled Synthesis
Research into stereocontrolled synthesis of cis-dibenzoquinolizine derivatives has explored their use as curare-like agents with ultrashort duration, highlighting potential applications in anesthesia or neuromuscular blocking agents (Kaldor et al., 2001).
Eigenschaften
IUPAC Name |
1,2,3,4,6,9-hexahydroquinolizin-9a-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLMPPJWVYLFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC=CCC2(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.